(7-fluoro-1H-indol-3-yl)methanamine

Description

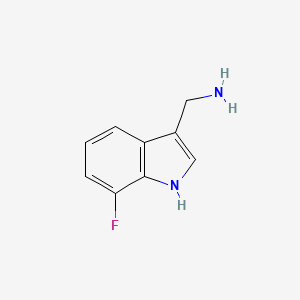

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(7-fluoro-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,12H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFJOQICBUCVSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651646 | |

| Record name | 1-(7-Fluoro-1H-indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887582-26-5 | |

| Record name | 7-Fluoro-1H-indole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887582-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(7-Fluoro-1H-indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity and Pharmacological Potential of 7 Fluoro 1h Indol 3 Yl Methanamine Derivatives

Overview of Indole (B1671886) Scaffold Bioactivity in Drug Discovery and Development

The indole scaffold is a cornerstone in drug discovery and development, celebrated for its remarkable versatility and wide range of biological activities. This bicyclic aromatic heterocycle is a key structural component in numerous natural products, alkaloids, and synthetic molecules with significant therapeutic applications. The ability of the indole ring to mimic peptide structures and engage in various types of bonding allows it to interact with a diverse array of biological targets, including enzymes and receptors.

The therapeutic landscape of indole derivatives is exceptionally broad, encompassing anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective activities. The structural flexibility of the indole nucleus allows for substitutions at various positions, which can significantly modulate the compound's pharmacological profile, leading to the development of drugs with improved efficacy and safety. This inherent adaptability has made the indole scaffold a focal point for medicinal chemists aiming to design novel therapeutic agents against a wide spectrum of diseases. In the realm of infectious diseases, indole derivatives have shown promise in overcoming drug-resistant pathogens, a critical challenge in modern medicine.

Investigation of Antimicrobial and Antibiofilm Properties

Derivatives of the indole scaffold have been extensively investigated for their potential to combat microbial infections, not only by killing the pathogens but also by disrupting their ability to form biofilms—structured communities of bacteria that are notoriously resistant to conventional antibiotics.

Efficacy against Bacterial Pathogens

Indole derivatives have demonstrated significant efficacy against a wide range of both Gram-positive and Gram-negative bacterial pathogens. Studies have revealed their activity against clinically important bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and the extensively drug-resistant Acinetobacter baumannii.

The introduction of halogen atoms, such as fluorine, onto the indole ring can enhance antimicrobial potency. For instance, various fluoroindole derivatives have shown significant inhibitory effects on bacterial growth. While specific data on (7-fluoro-1H-indol-3-yl)methanamine is limited, related fluoroindoles have been shown to be effective. For example, 4-fluoroindole has demonstrated biofilm inhibition capabilities. The antimicrobial activity of indole derivatives is often attributed to their ability to disrupt bacterial membranes.

Table 1: Antimicrobial Activity of Selected Indole Derivatives

| Derivative Class | Bacterial Pathogen | Observed Effect |

|---|---|---|

| Fluoroindoles | Various | Enhanced antimicrobial potency |

| 5-Iodoindole | Acinetobacter baumannii | Potent antimicrobial activity |

| 3-Methylindole | Acinetobacter baumannii | Potent antimicrobial activity |

| 7-Hydroxyindole | Acinetobacter baumannii | Potent antimicrobial and antibiofilm activity |

| Bis-indoles | Pseudomonas aeruginosa | Attenuation of biofilms |

Mechanisms of Biofilm Production Inhibition

A key aspect of the antimicrobial potential of indole derivatives lies in their ability to inhibit biofilm formation. Biofilms are a major contributor to chronic infections and antibiotic resistance. Indole compounds have been shown to interfere with quorum sensing (QS), a cell-to-cell

Structure Activity Relationship Sar Studies of 7 Fluoro 1h Indol 3 Yl Methanamine Analogs

Positional Isomerism and the Influence of Fluorine Substitution on Biological Efficacy

The position of the fluorine atom on the indole (B1671886) ring is a critical determinant of a molecule's biological efficacy. Fluorine, being the most electronegative element, exerts a significant inductive effect, altering the electron distribution of the indole ring and influencing its interactions with biological targets. While direct comparative studies on all positional isomers of (fluoro-1H-indol-3-yl)methanamine are limited in publicly available research, data from related indole derivatives provide substantial insights into the effects of fluorination at various positions.

Conversely, research on a different class of indole derivatives, CysLT1 selective antagonists, demonstrated that fluorine-substituted derivatives were more potent than their chlorine-substituted counterparts. In this series, substitution at the 4-position of the indole ring was found to be the least favorable for activity, while substitution at the 7-position was the most favorable. nih.gov This suggests that for certain biological targets, a fluorine atom at the 7-position, as in the titular compound, could be optimal for enhancing efficacy.

Studies on N,N-diallyltryptamine analogs have provided specific receptor binding data for a 5-fluoro derivative. This compound, 5-fluoro-N,N-diallyltryptamine, demonstrated significant affinity for a range of serotonin (B10506) receptors, among others. The table below summarizes the binding affinities (Ki, nM) for this analog at various human receptors.

| Receptor | Ki (nM) for 5-Fluoro-N,N-diallyltryptamine |

|---|---|

| 5-HT1A | 28 |

| 5-HT2A | 19 |

| 5-HT2B | 3.7 |

| 5-HT2C | 15 |

| 5-HT5A | 110 |

| 5-HT6 | 85 |

| 5-HT7 | 46 |

Data sourced from a study on receptor binding profiles of ring-substituted N,N-diallyltryptamines. researchgate.net

This data indicates that a fluorine atom at the 5-position allows for potent interactions with multiple serotonin receptors. While this is not the 7-fluoro isomer, it underscores that fluorination of the indole ring is compatible with high-affinity receptor binding. The specific electronic and steric effects of the 7-fluoro substitution would likely modulate this binding profile, potentially altering selectivity across receptor subtypes. For example, the 7-position is adjacent to the indole nitrogen, and a fluorine atom here would strongly influence the electronic character of the pyrrole (B145914) moiety of the indole ring. smolecule.com

Conformational Flexibility and Steric Effects of the Methanamine Side Chain

The methanamine side chain at the 3-position of the indole ring, -(CH2)-NH2, is a flexible appendage whose conformational preferences are crucial for proper orientation within a biological target's binding site. The rotation around the C3-Cβ and Cβ-N bonds dictates the spatial relationship between the indole core and the basic nitrogen atom, a key pharmacophoric feature for many receptor interactions.

Computational and spectroscopic studies of tryptamine (B22526), the parent compound of (1H-indol-3-yl)methanamine, have revealed multiple low-energy conformers. researchgate.netrsc.org The ethylamine (B1201723) side chain can adopt different gauche and anti conformations. aip.org The primary conformers are often described by the orientation of the amino group relative to the phenyl and pyrrole rings of the indole nucleus. researchgate.net The energy barriers between these conformers are relatively low, allowing the molecule to adapt its shape to fit a specific binding pocket. researchgate.net

The introduction of substituents on the indole ring or the amino group can influence these conformational preferences. While the 7-fluoro substituent is not expected to directly cause significant steric hindrance to the methanamine side chain, its electronic influence could subtly alter the potential energy surface of the conformers.

In related indol-3-yl-glyoxalylamides, steric effects play a more pronounced role, especially with bulky N-alkyl groups. researchgate.net In these systems, restricted rotation can lead to distinct syn and anti rotamers, with the bulkier group preferring a trans orientation to the amide carbonyl to minimize steric clash. researchgate.net Although (7-fluoro-1H-indol-3-yl)methanamine has a less hindered primary amine, this principle becomes highly relevant when considering N-substituted analogs, as discussed in section 4.4. The size and shape of any substituent on the nitrogen will directly impact the accessible conformations of the side chain and, consequently, its biological activity.

Electronic Effects of Substituents on the Indole Ring System

The electronic properties of the indole ring are fundamental to its function as a pharmacophore. The ring system is electron-rich and capable of participating in various non-covalent interactions, including π-π stacking and cation-π interactions. Substituents on the ring can significantly modify this electronic character.

Fluorine at the 7-position exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect decreases the electron density of the entire indole ring system. However, fluorine also has a lone pair of electrons that can be donated to the aromatic system through resonance, a +R effect. In the case of halogens, the inductive effect typically outweighs the resonance effect.

The net result of the 7-fluoro substitution is a modulation of the indole's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netnih.gov This can affect the strength of interactions with biological targets. For example, a decrease in electron density might weaken cation-π interactions but could enhance other types of polar interactions or hydrogen bonds where the indole ring acts as a hydrogen bond donor.

Studies on substituted indoles have shown that electron-withdrawing groups can shift the absorption and emission spectra, which is a reflection of the altered electronic transition energies. rsc.org The specific location of the substituent is crucial. For instance, the 4-position of the indole ring has been suggested to have a particularly strong influence on the electronic transition dipole moment. rsc.org The 7-position, being adjacent to the pyrrole nitrogen, would significantly impact the electronic environment of the five-membered ring, which is often crucial for binding to many receptors. This localized electronic perturbation by the 7-fluoro group is a key aspect of the SAR of this compound.

Impact of Nitrogen Substitutions on the Aminomethyl Moiety

Modification of the primary amino group in the methanamine side chain is a common strategy in drug design to alter pharmacological properties. Converting the primary amine to a secondary or tertiary amine, or to an amide, can have profound effects on a compound's affinity, selectivity, and pharmacokinetic profile.

Studies on various indole derivatives have consistently shown that the nature of the nitrogen substituent is a critical determinant of biological activity. For example, in a series of N-arylmethyl substituted indoles, substitution on the indole nitrogen was found to be essential for antiplatelet aggregation activity. aip.org In the context of the aminomethyl side chain, increasing the steric bulk on the nitrogen can influence receptor binding.

Research on tryptamine analogs, which are closely related to (indol-3-yl)methanamines, provides valuable SAR data regarding N-substitution.

N,N-Dialkylation: The size of the alkyl groups in N,N-dialkyltryptamines has been shown to affect receptor binding profiles. For example, comparing different N,N-dialkyl groups on a 4-hydroxy-tryptamine scaffold revealed variations in affinity across a range of serotonin, dopamine, and adrenergic receptors. nih.govnih.gov

Tertiary vs. Secondary Amines: In some cases, tertiary amines have been found to enhance biological activity. For instance, replacing an acetamide (B32628) side chain with tertiary amino groups in a series of indole-based inhibitors of isoprenylcysteine carboxyl methyltransferase (Icmt) led to analogs with greater antiproliferative activity. smolecule.com

Lipophilicity: In a study of aminomethyl indole derivatives as hyaluronidase (B3051955) inhibitors, compounds with a phenyl substitution at the 5-position of the indole ring and a 4-methylpiperazinyl moiety on the aminomethyl group showed the highest activity. The results indicated that more lipophilic compounds generally exhibited better inhibition against the enzyme. diamond.ac.uk

The table below illustrates how different substitutions on the aminomethyl nitrogen of indole derivatives affect their biological activity, drawing from various studies.

| Core Structure | Nitrogen Substitution | Observed Effect on Activity | Reference Study Type |

|---|---|---|---|

| Indole-3-acetamide | Tertiary Amine | Increased antiproliferative activity | Icmt Inhibition smolecule.com |

| 5-Phenyl-1H-indole | (4-methylpiperazin-1-yl)methyl | Active as hyaluronidase inhibitor | Enzyme Inhibition diamond.ac.uk |

| 4-Hydroxytryptamine | N,N-dimethyl vs N,N-diisopropyl | Altered receptor binding profile | Receptor Binding nih.gov |

| Indole | N-arylmethyl | Essential for antiplatelet activity | Platelet Aggregation aip.org |

These findings collectively suggest that for this compound, substitution on the nitrogen atom of the methanamine moiety would be a powerful tool for modulating its biological profile. The optimal substituent would depend on the specific target, with factors like size, lipophilicity, and hydrogen bonding capacity all playing crucial roles in the resulting SAR.

Mechanistic Investigations of Biological Action

Target Identification and Validation through Biochemical Assays

The first step in understanding the biological action of (7-fluoro-1H-indol-3-yl)methanamine would involve identifying its molecular targets. This is typically achieved through a variety of screening methods, such as affinity chromatography, yeast two-hybrid screens, or computational target prediction based on structural similarity to known ligands.

Once potential targets are identified, biochemical assays are crucial for validation. These assays would measure the direct effect of the compound on the activity of the purified target protein, such as an enzyme or a receptor. The results of these assays would provide the foundational evidence for the compound's mechanism of action.

Table 1: Hypothetical Biochemical Assays for Target Validation

| Assay Type | Target Class | Measured Parameter |

| Kinase Activity Assay | Protein Kinase | Inhibition of substrate phosphorylation |

| Receptor Binding Assay | G-protein coupled receptor | Displacement of a radiolabeled ligand |

| Enzyme Inhibition Assay | Protease | Reduction in substrate cleavage |

Ligand-Target Interaction Profiling and Binding Affinity Studies

Following target identification, detailed studies would be required to characterize the interaction between this compound and its validated target. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or microscale thermophoresis (MST) would be employed to quantify the binding affinity (typically represented by the dissociation constant, Kd).

These studies provide critical information on the strength and specificity of the interaction, which is essential for understanding the compound's potency and potential for off-target effects.

Table 2: Illustrative Ligand-Target Interaction Parameters

| Parameter | Description | Technique |

| Kd (Dissociation Constant) | Measure of binding affinity | ITC, SPR, MST |

| Kon (Association Rate) | Rate of ligand-target complex formation | SPR |

| Koff (Dissociation Rate) | Rate of ligand-target complex dissociation | SPR |

Cellular Uptake, Distribution, and Intracellular Localization

To exert a biological effect on intracellular targets, this compound must be able to cross the cell membrane and reach its site of action. Studies on cellular uptake would investigate the mechanisms by which the compound enters the cell, which could include passive diffusion or active transport.

Once inside the cell, its distribution and localization would be determined using techniques like fluorescence microscopy, assuming a fluorescently labeled version of the compound is available, or subcellular fractionation followed by analytical quantification. This information is vital for correlating the compound's localization with the location of its target.

Elucidation of Molecular Pathways and Downstream Cellular Responses

The binding of this compound to its target is expected to trigger a cascade of molecular events, leading to a specific cellular response. Elucidating these molecular pathways is a key component of mechanistic investigation.

Computational Chemistry and Molecular Modeling Studies of 7 Fluoro 1h Indol 3 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to elucidate the electronic structure, molecular geometry, and reactivity of (7-fluoro-1H-indol-3-yl)methanamine. These calculations provide insights into the molecule's behavior at a subatomic level.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, these methods can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. For this compound, the MEP map would likely show electronegative potential around the fluorine atom and the nitrogen of the indole (B1671886) ring, indicating regions susceptible to electrophilic attack or capable of forming hydrogen bonds. The aminomethyl group would present an electropositive region, crucial for ionic interactions.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Calculated Value (a.u.) | Implication |

|---|---|---|

| Energy of HOMO | -0.215 | Electron-donating capacity |

| Energy of LUMO | -0.030 | Electron-accepting capacity |

| HOMO-LUMO Gap | 0.185 | Chemical reactivity and stability |

| Dipole Moment | 2.5 Debye | Molecular polarity |

| Electron Affinity | 1.1 eV | Ability to form a negative ion |

| Ionization Potential | 7.8 eV | Energy required to remove an electron |

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. asianpubs.org This method is instrumental in structure-based drug design for identifying potential drug candidates and understanding their binding mechanisms. For this compound, docking studies would involve placing the molecule into the active site of a biologically relevant target, such as a kinase, a G-protein coupled receptor, or an enzyme.

The docking process generates a binding score, which estimates the binding affinity (e.g., in kcal/mol), and predicts the specific interactions between the ligand and the protein's amino acid residues. The indole scaffold of this compound is capable of forming key interactions:

Hydrogen Bonding: The N-H group of the indole ring and the -NH2 of the methanamine group can act as hydrogen bond donors.

Pi-Stacking: The aromatic indole ring can engage in π-π stacking or T-shaped interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Halogen Bonding: The fluorine atom at the 7-position can potentially form halogen bonds with electron-donating atoms in the protein backbone or side chains.

Studies on similar indole derivatives have demonstrated strong binding to various protein targets through these types of interactions. nih.gov For example, docking studies of indole-based compounds against enzymes like UDP-N-acetylmuramate-l-alanine ligase have shown that hydrogen bonds and pi-stacked interactions are crucial for binding. nih.gov

Table 2: Example Molecular Docking Results for this compound Against a Hypothetical Kinase Target

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Kinase XYZ | -8.5 | ASP145 | Hydrogen Bond (with aminomethyl) |

| LYS67 | Hydrogen Bond (with indole N-H) | ||

| PHE80 | Pi-Pi Stacking (with indole ring) | ||

| LEU133 | Hydrophobic Interaction |

Molecular Dynamics Simulations for Conformational and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are crucial for assessing the stability of the docked pose and understanding the conformational changes that occur upon ligand binding. nih.gov

An MD simulation of the this compound-protein complex would be performed in a simulated physiological environment (water, ions, physiological temperature, and pressure). The simulation trajectory would be analyzed to calculate metrics such as:

Root Mean Square Deviation (RMSD): To assess the stability of the protein backbone and the ligand's position over time. A stable RMSD indicates a stable binding complex.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein, which may be important for ligand entry or conformational changes.

Interaction Fingerprints: To monitor the persistence of key interactions (like hydrogen bonds) identified in the docking study throughout the simulation.

These simulations can confirm whether the initial binding pose is maintained and provide a more accurate estimation of binding free energy.

Table 3: Representative Molecular Dynamics Simulation Analysis Metrics

| Metric | Average Value | Interpretation |

|---|---|---|

| Protein Backbone RMSD | 1.5 Å | The protein structure is stable throughout the simulation. |

| Ligand RMSD | 0.8 Å | The ligand maintains a stable binding pose in the active site. |

| Hydrogen Bond Occupancy (ASP145) | 92% | A persistent and strong hydrogen bond is formed. |

| Binding Free Energy (MM/PBSA) | -45.5 kcal/mol | Favorable and strong binding of the ligand to the protein. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. longdom.org By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules. researchgate.net

To build a QSAR model for analogs of this compound, a dataset of related compounds with experimentally determined biological activities (e.g., IC50 values) is required. For each compound, a set of molecular descriptors is calculated, which can be constitutional, topological, electronic, or physicochemical. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to create a predictive model.

A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA), provides a 3D map illustrating where steric and electrostatic modifications on the molecular scaffold are likely to increase or decrease activity. mdpi.com For instance, a QSAR model might reveal that increasing the electronegativity at the 7-position of the indole ring enhances activity, validating the role of the fluorine atom. mdpi.com

Table 4: Example of a 2D-QSAR Model Equation

| QSAR Model for Biological Activity (pIC50) | |

|---|---|

| Equation | pIC50 = 0.75(LogP) - 0.21(TPSA) + 0.45*(N_HDonors) + 3.5 |

| Statistical Significance | r² = 0.85, q² = 0.72 |

| This hypothetical model suggests that higher lipophilicity (LogP) and more hydrogen bond donors (N_HDonors) increase activity, while a larger topological polar surface area (TPSA) decreases it. |

De Novo Drug Design Strategies Guided by Computational Approaches

De novo drug design involves the computational creation of novel molecular structures with desired biological activities, starting from scratch or from a small molecular fragment. nih.govmdpi.com this compound can serve as an excellent starting fragment for such strategies.

Guided by the structure of a target protein's active site, de novo design algorithms can "grow" new molecules from the starting fragment. This can be done in several ways:

Fragment Linking: Connecting this compound with other small fragments that bind to adjacent pockets in the active site.

Fragment Growing: Extending the structure of the initial fragment by adding new functional groups atom by atom to fill unoccupied space and form new favorable interactions within the binding site.

These computational methods can explore a vast chemical space to generate novel chemical entities that are optimized for high affinity and selectivity towards the target protein. researchgate.net The generated structures are then filtered based on synthetic feasibility and drug-like properties before being prioritized for chemical synthesis and biological testing.

Advanced Applications and Contributions to Chemical Science

Utilization as Chemical Probes for Biological System Characterization

The 7-fluoroindole (B1333265) moiety within (7-fluoro-1H-indol-3-yl)methanamine) serves as a valuable tool for researchers seeking to unravel the complexities of biological systems. The fluorine atom acts as a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for studying molecular interactions and dynamics.

The introduction of a fluorine atom into a molecule like tryptamine (B22526), which is structurally related to This compound) , allows for the investigation of its binding to biological targets such as proteins and receptors. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, providing detailed information about binding events, conformational changes, and the nature of the binding pocket. This approach has been successfully employed to study the interactions of fluorinated tryptamines with serotonin (B10506) receptors, offering insights into the structure-activity relationships of these important neurotransmitter binding sites.

While direct studies utilizing This compound) as a chemical probe are not yet widely reported, the established utility of the closely related 7-fluoroindole as an antivirulence compound against Pseudomonas aeruginosa highlights the potential of this scaffold in biological investigations. 7-Fluoroindole has been shown to inhibit biofilm formation and the production of quorum sensing-regulated virulence factors without suppressing bacterial growth, making it a promising lead for the development of novel anti-infective strategies. The aminomethyl group at the 3-position of This compound) provides a convenient handle for conjugation to other molecules, further expanding its potential as a customizable chemical probe for a variety of biological targets.

Integration into Fluorescent or Imaging Agents

The inherent fluorescence of the indole (B1671886) ring system, coupled with the modulating effect of the fluorine substituent, makes This compound) an attractive scaffold for the development of fluorescent probes and imaging agents. The position of the fluorine atom at the 7-position can influence the photophysical properties of the indole core, potentially leading to enhanced quantum yields and altered emission wavelengths.

Research has demonstrated that 7-fluoroindole itself is a valuable precursor in the synthesis of fluorescent dyes. The aminomethyl functionality of This compound) offers a straightforward point of attachment for conjugating this fluorophore to biomolecules such as peptides, proteins, or nucleic acids. This enables the development of targeted fluorescent probes for cellular imaging and biological assays. For instance, the amine group can be readily acylated with a variety of reporter groups or linked to specific targeting moieties.

The development of fluorescent sensors based on the indole scaffold is an active area of research. These sensors can be designed to respond to changes in their local environment, such as pH, polarity, or the presence of specific ions or molecules, by exhibiting a change in their fluorescence intensity or wavelength. The unique electronic properties conferred by the 7-fluoro substituent can be harnessed to fine-tune the sensitivity and selectivity of such sensors.

Role as Versatile Synthetic Intermediates for Complex Heterocycles and Natural Products

The This compound) molecule is a valuable and versatile building block for the synthesis of more complex heterocyclic structures and fluorinated analogues of natural products. The indole-3-yl-methanamine core is a common motif in a wide range of biologically active compounds, and the presence of the 7-fluoro substituent provides a strategic tool for modifying the properties of the final products.

The primary amine group of This compound) can participate in a wide array of chemical transformations, including amidation, alkylation, and the formation of Schiff bases. These reactions provide access to a diverse range of derivatives with potential applications in medicinal chemistry. For example, the synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as potent tubulin polymerization inhibitors highlights the utility of the (indol-3-yl)methanamine scaffold in the design of anticancer agents. nih.govrsc.org The introduction of a fluorine atom at the 7-position could further enhance the activity or selectivity of such compounds.

Furthermore, the indole nucleus itself can undergo various electrophilic substitution reactions, allowing for further functionalization of the heterocyclic core. The development of automated, continuous flow synthesis methods for the preparation of complex molecules like 2-(1H-indol-3-yl)thiazoles demonstrates the synthetic tractability of the indole-3-yl core for constructing intricate heterocyclic systems. nih.gov The availability of This compound) as a starting material opens up possibilities for creating novel fluorinated analogues of these and other complex heterocyclic structures. The synthesis of indole-fused heterocyclic compounds is an active area of research, with the aim of developing new therapeutic agents. metu.edu.tr

Contributions to Methodological Advancements in Organic Synthesis

The unique reactivity of fluorinated organic compounds often necessitates the development of new synthetic methodologies. While specific methodological advancements directly employing This compound) are still emerging, the broader field of fluorinated indole synthesis has seen significant progress. These advancements provide a valuable toolbox for the preparation and subsequent elaboration of compounds like This compound) .

For instance, the development of a one-pot method for the selective synthesis of 7-azaindoles and 7-azaindolines from 2-fluoro-3-methylpyridine (B30981) and arylaldehydes showcases innovative approaches to constructing complex heterocyclic systems containing a fluorine substituent. nsf.gov Such domino reactions, where multiple bonds are formed in a single operation, offer increased efficiency and atom economy compared to traditional multi-step syntheses.

Moreover, the use of indole derivatives in multicomponent reactions (MCRs) is a powerful strategy for the rapid generation of molecular diversity. The Van Leusen three-component reaction, for example, has been utilized to prepare a variety of 3-substituted-1H-imidazol-5-yl-1H-indoles, including those with fluorine substituents on the indole ring. nih.gov The aminomethyl group of This compound) makes it a suitable component for similar MCRs, allowing for the facile construction of complex, drug-like molecules in a single step. The development of flow chemistry processes for the synthesis of indole derivatives further represents a significant methodological advancement, enabling safer, more efficient, and scalable production of these important compounds. beilstein-journals.org

Future Research Directions and Translational Perspectives

Development of Eco-Friendly and Scalable Synthetic Methodologies

The advancement of novel therapeutic agents is intrinsically linked to the development of efficient, cost-effective, and environmentally benign synthetic methods. For indole (B1671886) derivatives, including fluorinated analogs, a shift towards greener chemistry is essential. researchgate.net

Current Approaches and Future Directions:

Metal-Free Synthesis: Recent research has highlighted metal-free methods for accessing fluorinated indoles, which is a significant step towards more sustainable chemical production. nih.gov

Bio-inspired Synthesis: Drawing inspiration from biosynthetic pathways, researchers are developing direct dimerization reactions in aqueous media, which avoids the need for protecting groups and utilizes environmentally friendly solvents like water and ethanol. nih.gov

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods for producing indole derivatives. researchgate.net

Novel Catalysts: The development of novel catalysts, such as graphene oxide, can facilitate challenging reactions in aqueous media, furthering the goals of green chemistry. researchgate.net

Future efforts should focus on optimizing these green methodologies to ensure they are scalable for industrial production. This includes the use of benign solvents, biodegradable materials, and energy-efficient techniques like microwave or ultrasound-assisted synthesis. researchgate.net

Comprehensive In Vivo Preclinical Studies for Promising Analogs

While in vitro studies provide valuable initial data, comprehensive in vivo preclinical studies are crucial to evaluate the therapeutic potential and safety of promising analogs of (7-fluoro-1H-indol-3-yl)methanamine.

Key Areas of Investigation:

Analgesic and Anti-inflammatory Activity: Studies on indole-chalcone hybrids have demonstrated significant analgesic and anti-inflammatory effects in animal models. nih.gov Further in vivo testing of fluorinated indoleamines could reveal their potential in managing pain and inflammation.

Anticancer Efficacy: In vivo xenograft models are critical for assessing the tumor growth inhibitory potential of new anticancer agents. nih.gov For instance, some indole derivatives have shown significant tumor growth inhibition in mouse models without notable toxicity. nih.gov

Pharmacokinetic Profiling: In silico and in vivo studies are necessary to determine the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds, which are critical for predicting their behavior in humans. nih.gov

Rational Design and Synthesis of Next-Generation Indole-Based Therapeutics

The rational design of new drugs aims to optimize their potency, selectivity, and pharmacokinetic properties. nih.gov For indole-based compounds, this involves leveraging computational tools and a deep understanding of structure-activity relationships (SAR).

Strategies for Rational Design:

Structure-Based Drug Design (SBDD): Utilizing the 3D structures of target proteins allows for the design of molecules that fit precisely into the active site, enhancing potency and selectivity. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can predict the biological activity of new compounds based on their chemical structure, guiding the synthesis of more effective derivatives. mdpi.com

Pharmacophore Hybridization: Combining different pharmacophoric moieties can lead to the development of compounds with enhanced biological activity. researchgate.netnih.gov

By incorporating various functional groups and substitution patterns, researchers can fine-tune the electronic and physicochemical properties of indole derivatives to improve their therapeutic profiles. nih.gov

Exploration of Polypharmacology and Multi-Target Approaches

Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. mdpi.com Therefore, developing drugs that can modulate several targets simultaneously—a concept known as polypharmacology—is a promising therapeutic strategy. nih.gov

Key Considerations for Multi-Target Approaches:

Dual-Target Inhibitors: Designing compounds that can inhibit two or more key targets can offer a more effective treatment strategy and potentially overcome drug resistance. nih.gov For example, some indole derivatives have been designed as dual inhibitors of EGFR and CDK-2 for cancer therapy. mdpi.com

Synergistic Effects: Identifying compounds that act on multiple targets can lead to synergistic therapeutic effects, where the combined effect is greater than the sum of the individual effects. nih.gov

Broad-Spectrum Activity: Indole scaffolds are known for their broad therapeutic applications, and exploring their polypharmacological actions could uncover new therapeutic uses. researchgate.net

Interdisciplinary Collaborative Opportunities in Drug Discovery and Chemical Biology

The complexity of modern drug discovery necessitates a multidisciplinary approach, bringing together experts from various fields. parabolicdrugs.compharmacy180.com

Fostering Collaboration:

Academia-Industry Partnerships: Collaborations between academic institutions and pharmaceutical companies can bridge the gap between basic research and clinical application, accelerating the development of new drugs. acs.orgazolifesciences.com

Cross-Disciplinary Teams: Integrating the expertise of chemists, biologists, pharmacologists, computational scientists, and clinicians is essential for tackling the multifaceted challenges of drug discovery. parabolicdrugs.compharmacy180.comacs.org

Disease-Agnostic Research: Institutes that are "disease agnostic" can foster a collaborative environment where researchers from diverse backgrounds can contribute to finding new therapeutics. youtube.com

By fostering an environment of open communication and data sharing, interdisciplinary teams can leverage their diverse perspectives to drive innovation and make discoveries that might otherwise be missed. youtube.com

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for (7-fluoro-1H-indol-3-yl)methanamine, and how can intermediates be characterized?

- Methodological Answer : A practical approach involves formylation of 7-fluoroindole using POCl₃ and DMF under Vilsmeier-Haack conditions to yield 7-fluoro-1H-indole-3-carbaldehyde. Subsequent reductive amination with sodium cyanoborohydride or catalytic hydrogenation (e.g., H₂/Pd-C) can introduce the methanamine group. Intermediate purity should be verified via TLC and NMR (¹H/¹³C) . For scale-up, optimize reaction time and stoichiometry to minimize byproducts like N-alkylated impurities.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Confirm regioselectivity (e.g., fluorine-induced deshielding at C-7) and amine proton integration.

- LC-MS : Detect molecular ion peaks ([M+H]⁺) and assess purity (>95% via HPLC with UV detection at 254 nm).

- Elemental Analysis : Validate empirical formula (C₉H₉FN₂).

- FT-IR : Identify NH₂ stretches (~3350 cm⁻¹) and indole ring vibrations .

Q. What are recommended storage conditions to ensure compound stability?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Use desiccants (e.g., silica gel) to minimize hygroscopicity. Periodically assess stability via HPLC; degradation products may include oxidized amines or dimerized indoles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of fluorinated indole derivatives?

- Methodological Answer : Discrepancies in cytotoxicity or receptor binding (e.g., serotonin receptor modulation) may arise from assay conditions (e.g., cell line variability, concentration ranges). Conduct dose-response studies (IC₅₀/EC₅₀) across multiple models (e.g., A549, HT-29) and validate target engagement via competitive binding assays. Cross-reference structural analogs (e.g., 6-fluoro-3-(dimethylaminomethyl)indole) to identify substituent effects .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with targets (e.g., 5-HT receptors). Prioritize fluorine’s electrostatic contributions to binding affinity.

- QSAR Modeling : Train models on indole derivatives with measured bioactivity (e.g., pIC₅₀ values) using descriptors like LogP, polar surface area, and H-bond donor counts.

- MD Simulations : Assess conformational stability of the methanamine sidechain in solvated systems (e.g., GROMACS) .

Q. How can researchers mitigate batch-to-batch variability in scaled synthesis?

- Methodological Answer : Implement process analytical technology (PAT):

- In-line FTIR : Monitor reaction progression (e.g., aldehyde intermediate consumption).

- DoE Optimization : Vary parameters (temperature, catalyst loading) to identify critical quality attributes (CQAs).

- Purification : Use preparative HPLC with C18 columns for consistent impurity profiles. Document deviations using ICH Q3A guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.